2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Description
Historical Context and Discovery
The synthesis of this compound emerged from mid-20th-century efforts to develop conformationally restricted analogs of bioactive molecules. The bicyclo[2.2.2]octane scaffold was first described in the 1960s as part of broader investigations into strained heterocyclic systems. Early work by Borne et al. in the 1970s demonstrated that derivatives of 2-azabicyclo[2.2.2]octane could mimic the three-dimensional geometry of local anesthetics like lidocaine, enabling studies on steric and electronic influences on pharmacological activity. The hydrochloride salt form, registered under CAS RN 1156078-42-0, was later optimized to improve stability and handling in laboratory settings.
Key milestones include:
- 1973 : Borne and Clark synthesized 2-azabicyclo[2.2.2]octane derivatives to explore cholinergic activity.
- 2015 : Advances in stereoselective synthesis enabled the production of enantiomerically pure forms, critical for structure-activity studies.
- 2022 : Innovations in blocked carboxylic acid technology improved the compound’s utility as a latent hardener in epoxy resins, indirectly supporting its role in materials science.
Significance in Azabicyclic Research
The bicyclo[2.2.2]octane system is distinguished by its high symmetry and rigid chair-boat conformation, which minimizes entropy penalties during receptor binding. Unlike smaller azabicycles (e.g., quinuclidine), this scaffold imposes severe torsional constraints, making it ideal for probing bioactive conformations. Recent studies highlight its utility in:
- Conformational Analysis : The bridgehead nitrogen and carboxylic acid group create a fixed spatial arrangement, enabling precise modulation of electronic interactions.
- Solubility Enhancement : As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to neutral analogs, broadening its applicability in biological assays.
- Synthetic Versatility : The carboxylic acid moiety allows for derivatization into esters, amides, and blocked forms, as demonstrated in epoxy resin curing systems.
A comparison of azabicyclic frameworks is provided below:
| Property | Bicyclo[2.2.2]octane | Quinuclidine (Bicyclo[2.2.1]) | Tropane (Bicyclo[3.2.1]) |
|---|---|---|---|
| Ring Strain | Moderate | Low | High |
| Nitrogen Basicity | pKa ~8.5 | pKa ~11 | pKa ~10 |
| Conformational Rigidity | High | Moderate | Low |
Position in Medicinal Chemistry Landscape
This compound has been explored as a precursor for bioactive molecules. Its derivatives exhibit:
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-6(2-4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGQBILAXJRSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics and Bioisosterism
The 2-Azabicyclo[2.2.2]octane core is recognized for its ability to serve as a bioisostere for more traditional aromatic systems, such as phenyl rings. This substitution can enhance the physicochemical properties of drugs, including solubility and metabolic stability. For example, the incorporation of this bicyclic structure into the drugs Imatinib and Vorinostat (SAHA) has demonstrated improvements in water solubility and reduced lipophilicity, which are crucial for pharmacokinetic profiles .
Medicinal Chemistry Applications
a. Drug Development
The compound has been integrated into various drug designs due to its ability to modify biological activity while maintaining structural integrity. Notably, it has been used in the synthesis of anticancer agents by replacing less stable components in existing drugs with the 2-Azabicyclo[2.2.2]octane scaffold. This approach allows for the creation of new analogs with potentially improved efficacy and safety profiles .
b. Biological Activity
Research indicates that derivatives of 2-Azabicyclo[2.2.2]octane exhibit a broad range of biological activities:
- Estrogen receptor-beta agonists
- Myeloperoxidase inhibitors
- Antibacterial agents
- DGAT1 inhibitors
- RORγt agonists .
These activities highlight the versatility of this compound in addressing various therapeutic targets.
Case Studies and Research Findings
Several studies have explored the synthesis and application of 2-Azabicyclo[2.2.2]octane derivatives:
- Presenilin-1 Modulation : A study focused on designing compounds that selectively target presenilin-1 (PSEN-1), a protein implicated in Alzheimer's disease. The synthesized derivatives showed promising brain permeability and pharmacokinetic profiles, indicating their potential as therapeutic agents for neurodegenerative diseases .
- Total Synthesis Applications : The compound has been utilized as a key intermediate in the total synthesis of complex natural products and synthetic drugs, showcasing its importance as a versatile scaffold in medicinal chemistry .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Bridge Size and Ring Strain
- 2-Azabicyclo[2.2.1]heptane Derivatives :
Compounds like 2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (CAS: N/A) exhibit a smaller bicyclic system (7-membered vs. 8-membered ring), resulting in increased ring strain and altered conformational flexibility. This reduces thermodynamic stability but enhances reactivity in nucleophilic substitutions .
Heteroatom Substitutions
- Sulfur-Containing Analogues :
Compounds such as 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives (CAS: 103980-44-5) incorporate sulfur, which enhances metabolic stability and electronic polarization compared to nitrogen-only systems .
Functional Group Modifications
| Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Biological Relevance |
|---|---|---|---|---|
| 2-Azabicyclo[2.2.2]octane-1-carboxylic acid HCl | C₈H₁₃NO₂·HCl | 1124344-72-4 | Carboxylic acid, tertiary amine | Rigid proline mimic in peptides |
| Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate HCl | C₉H₁₅NO₂·HCl | 2306265-63-2 | Ester, tertiary amine | Lipophilic prodrug intermediate |
| 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid | C₁₂H₁₉NO₄ | AS96650 (Ref.) | Boc-protected amine, carboxylic acid | Stabilizes amine during synthesis |
| 2-{1-Azabicyclo[2.2.2]octan-3-ylidene}acetic acid HCl | C₁₀H₁₄ClNO₂ | N/A | α,β-unsaturated acid | Potential enzyme inhibitor scaffold |
Pharmacological and Physicochemical Properties
- Rigidity vs. Flexibility :
The [2.2.2] system’s rigidity improves target selectivity but reduces solubility compared to smaller bicyclic systems (e.g., bicyclo[2.2.1]heptane derivatives) . - Acid/Base Behavior : The hydrochloride salt enhances aqueous solubility, whereas esterified derivatives (e.g., methyl carboxylates) prioritize membrane permeability .
Biological Activity
Overview
2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is a bicyclic compound notable for its unique nitrogen-containing structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
The compound is characterized by its bicyclic structure, which includes a nitrogen atom integrated into the ring system. The synthesis typically involves cyclization reactions using appropriate precursors, often facilitated by solvents like dichloromethane or toluene at elevated temperatures. This synthetic pathway allows for the formation of the bicyclic structure, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound exhibits a mechanism of action that may involve:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : The compound can bind to various receptors, modulating their activity and influencing cellular responses.
Pharmacological Applications
Research indicates several pharmacological applications for this compound:
- CNS Activity : It has been explored for its potential neuropharmacological effects, particularly in relation to Alzheimer's disease through its action on presenilin complexes .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential : The ability to modulate pathways involved in cell proliferation positions this compound as a potential anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with similar bicyclic compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 1-Azabicyclo[2.2.2]octane-2-carboxylic acid | Similar enzyme inhibition | Different carboxylic acid positioning |
| 2-Oxabicyclo[2.2.2]octane | Estrogen receptor modulation | Contains an oxygen atom in the bicyclic structure |
This table highlights how variations in structure can significantly influence biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have focused on the development of derivatives based on this compound, demonstrating enhanced potency and selectivity towards specific biological targets:
- Inhibition of Presenilin Complexes : A study reported that derivatives of this compound showed selective inhibition of PSEN1 complexes, which are implicated in Alzheimer's pathology. The most potent derivative exhibited low nanomolar potency and significant brain penetration capabilities, indicating potential as a therapeutic agent for neurodegenerative diseases .
- Antimicrobial Activity : Another investigation revealed that certain derivatives displayed broad-spectrum antimicrobial properties, suggesting their utility in treating bacterial infections.
- Pharmacokinetic Profiles : Research on pharmacokinetics indicated favorable distribution characteristics in animal models, with compounds demonstrating high clearance rates but also significant brain uptake, which is critical for CNS-targeting drugs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves cyclization reactions of precursor amines with carboxylic acid derivatives under acidic conditions. Key steps include:
- Use of catalytic hydrogenation or reductive amination for bicyclic core formation .
- Acidic workup (e.g., HCl) to isolate the hydrochloride salt, enhancing crystallinity and stability .
- Purification via recrystallization in ethanol/water mixtures or preparative HPLC (C18 columns, 0.1% TFA in mobile phase) to achieve >95% purity .
Q. How can researchers characterize the structural and stereochemical integrity of this compound?
- Methodological Answer :
- NMR : - and -NMR in DO or DMSO-d to confirm bicyclic framework and proton environments. Key signals: NH (δ 8.5–9.5 ppm), bicyclic CH (δ 2.5–4.0 ppm) .
- X-ray crystallography : Resolve absolute stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .
- HPLC-MS : Monitor purity and molecular ion ([M+H]) using ESI+ mode .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH >8). Store at 4°C in sealed, desiccated containers .
- Thermal stability : Decomposition observed above 150°C (TGA data). Avoid prolonged heating during synthesis or lyophilization .
Advanced Research Questions
Q. How can enantioselective synthesis of this bicyclic compound be achieved, and what catalysts are effective?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization .
- Organocatalysis : Thiourea-based catalysts (e.g., Takemoto’s catalyst) for asymmetric Mannich reactions (enantiomeric excess >80%) .
- Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
Q. What pharmacological mechanisms are associated with this compound, and how can binding affinity be quantified?
- Methodological Answer :
- Target engagement : The bicyclic scaffold mimics proline-rich motifs, inhibiting enzymes like prolyl oligopeptidase (POP). Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) for IC determination .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (K <1 µM reported for POP) .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with POP’s catalytic pocket .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like buffer ionic strength (e.g., 50 mM Tris-HCl vs. PBS) and enzyme source (recombinant vs. tissue-derived) .
- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .
- Structural analogs : Compare activity of derivatives (e.g., 4-fluoro-substituted analogs) to identify pharmacophore elements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
